7-Chloro-5-(6-(2-chlorobenzyl)-5-methylpyridin-2-yl)thiazolo[4,5-d]pyrimidine
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Overview
Description
7-Chloro-5-(6-(2-chlorobenzyl)-5-methylpyridin-2-yl)thiazolo[4,5-d]pyrimidine is a heterocyclic compound that contains both thiazole and pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-(6-(2-chlorobenzyl)-5-methylpyridin-2-yl)thiazolo[4,5-d]pyrimidine typically involves the reaction of appropriate pyridine and thiazole derivatives under specific conditions. One common method involves the use of hydrazonoyl halides as precursors . The reaction conditions often include the use of ethanol and triethylamine as solvents and catalysts, respectively .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-(6-(2-chlorobenzyl)-5-methylpyridin-2-yl)thiazolo[4,5-d]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Halogenation and other substitution reactions can occur, particularly at the chlorinated positions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, ethanol, triethylamine, hydrogen peroxide, potassium permanganate, and sodium borohydride . The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various halogenated compounds .
Scientific Research Applications
7-Chloro-5-(6-(2-chlorobenzyl)-5-methylpyridin-2-yl)thiazolo[4,5-d]pyrimidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-Chloro-5-(6-(2-chlorobenzyl)-5-methylpyridin-2-yl)thiazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit topoisomerase I, an enzyme crucial for DNA replication and transcription . This inhibition leads to DNA damage and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds also exhibit anticancer properties and are investigated as topoisomerase I inhibitors.
Thiazolo[4,5-b]pyridines: Known for their antimicrobial and anticancer activities.
Uniqueness
7-Chloro-5-(6-(2-chlorobenzyl)-5-methylpyridin-2-yl)thiazolo[4,5-d]pyrimidine is unique due to its specific structural features, such as the presence of both chlorobenzyl and methylpyridinyl groups, which contribute to its distinct biological activities .
Properties
Molecular Formula |
C18H12Cl2N4S |
---|---|
Molecular Weight |
387.3 g/mol |
IUPAC Name |
7-chloro-5-[6-[(2-chlorophenyl)methyl]-5-methylpyridin-2-yl]-[1,3]thiazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C18H12Cl2N4S/c1-10-6-7-13(17-23-16(20)15-18(24-17)21-9-25-15)22-14(10)8-11-4-2-3-5-12(11)19/h2-7,9H,8H2,1H3 |
InChI Key |
CDUNRPLBDRZMNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C=C1)C2=NC3=C(C(=N2)Cl)SC=N3)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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